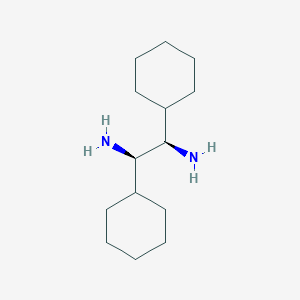![molecular formula C22H18O4 B14076235 (1,4-Phenylene)bis[(2-methoxyphenyl)methanone] CAS No. 100758-03-0](/img/structure/B14076235.png)
(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 1,4-phenylenebis[(2-methoxyphenyl)- (9CI)] is an organic compound with the molecular formula C22H18O4 It is a derivative of benzophenone, characterized by the presence of two methoxyphenyl groups attached to a central phenylenebis methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,4-phenylenebis[(2-methoxyphenyl)- (9CI)] typically involves the reaction of 1,4-phenylenebis(methanone) with 2-methoxyphenyl reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, 1,4-phenylenebis[(2-methoxyphenyl)- (9CI)] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nitration typically involves a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanone, 1,4-phenylenebis[(2-methoxyphenyl)- (9CI)] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, 1,4-phenylenebis[(2-methoxyphenyl)- (9CI)] involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its methoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Methanone, 1,4-phenylenebis[phenyl-]: Similar structure but lacks the methoxy groups.
Benzophenone: A simpler structure with two phenyl groups attached to a central carbonyl group.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Contains hydroxyl groups in addition to methoxy groups.
Uniqueness
Methanone, 1,4-phenylenebis[(2-methoxyphenyl)- (9CI)] is unique due to the presence of methoxy groups, which enhance its reactivity and potential applications in various fields. The methoxy groups also influence its physical and chemical properties, making it distinct from other similar compounds.
Properties
CAS No. |
100758-03-0 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[4-(2-methoxybenzoyl)phenyl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H18O4/c1-25-19-9-5-3-7-17(19)21(23)15-11-13-16(14-12-15)22(24)18-8-4-6-10-20(18)26-2/h3-14H,1-2H3 |
InChI Key |
IZIHUFCNCQCTDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


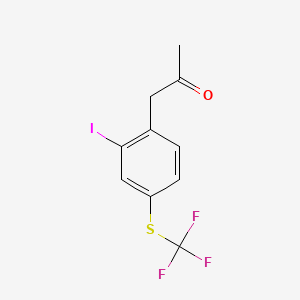
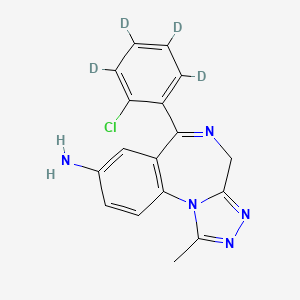
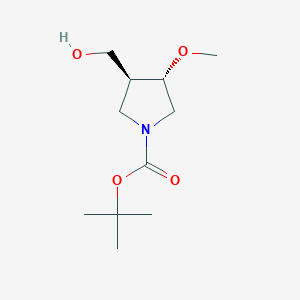
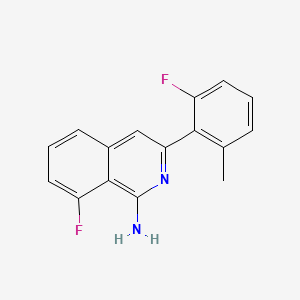

![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)
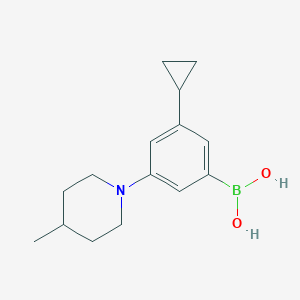
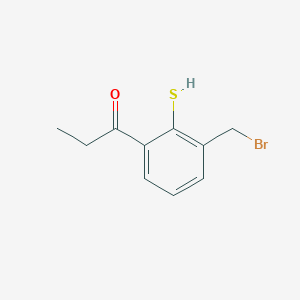

![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
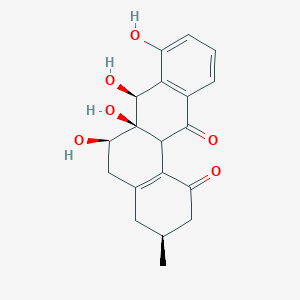

![4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline](/img/structure/B14076226.png)
